molecular formula C27H32N4O4S B609173 ML604086 CAS No. 850330-18-6

ML604086

Cat. No.: B609173
CAS No.: 850330-18-6
M. Wt: 508.63
InChI Key: FABRBEGQMXBELT-SELNLUPBSA-N
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Mechanism of Action

Target of Action

ML604086 is a selective inhibitor of the chemokine receptor CCR8 . The primary target of this compound is CCR8, a G protein-coupled receptor expressed on the surface of certain T-cells . This receptor plays a crucial role in the immune response by mediating the chemotaxis of immune cells .

Mode of Action

This compound acts by inhibiting the binding of the chemokine CCL1 to CCR8 on circulating T-cells . By blocking this interaction, this compound inhibits CCL1 mediated chemotaxis, thereby preventing the migration of these T-cells . Additionally, this compound increases intracellular calcium concentrations , which can further modulate the function of these immune cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CCR8-CCL1 signaling pathway . By inhibiting the interaction between CCR8 and its ligand CCL1, this compound disrupts the downstream signaling events that would normally result from this interaction . This includes the inhibition of chemotaxis, a process that guides the movement of immune cells towards sites of inflammation or injury .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCL1 mediated chemotaxis and an increase in intracellular calcium concentrations . This can affect the migration and function of T-cells expressing CCR8 . It’s important to note that in a primate model of asthma, this compound showed no effect on airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of disease states like asthma, the inflammatory environment can impact the expression of CCR8 and the availability of its ligand CCL1 . , suggesting that its efficacy may vary depending on the specific disease context and the associated microenvironment.

Biochemical Analysis

Biochemical Properties

ML604086 interacts with the chemokine receptor CCR8, inhibiting the binding of the chemokine CCL1 . This interaction disrupts chemotaxis, a process that guides cell movement . Additionally, this compound increases intracellular calcium concentrations .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting CCL1 mediated chemotaxis and increasing intracellular calcium concentrations . It has been observed that this compound does not significantly affect allergen-induced BAL eosinophilia and the induction of the Th2 cytokines IL-4, IL-5, IL-13, and mucus levels in BAL .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the binding of CCL1 to CCR8 on circulating T-cells . This inhibition disrupts chemotaxis and increases intracellular calcium concentrations .

Temporal Effects in Laboratory Settings

It has been observed that this compound can inhibit CCL1 binding to CCR8 on circulating T-cells throughout the duration of a study .

Dosage Effects in Animal Models

In animal models, specifically in adult Macaca fascicularis, this compound was administered at a dosage of 1.038 mg/kg . It did not affect changes in airway resistance and compliance induced by allergen provocation and increasing concentrations of methacholine .

Metabolic Pathways

Given its role as a CCR8 inhibitor, it likely interacts with enzymes and cofactors involved in chemotaxis and calcium signaling .

Transport and Distribution

Given its role as a CCR8 inhibitor, it likely interacts with transporters or binding proteins involved in chemotaxis and calcium signaling .

Subcellular Localization

Given its role as a CCR8 inhibitor, it likely localizes to areas of the cell involved in chemotaxis and calcium signaling .

Preparation Methods

The synthesis of ML604086 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

ML604086 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Complex Formation: this compound can form complexes with other molecules, affecting its activity and stability.

Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

ML604086 is unique in its high selectivity for CCR8 compared to other chemokine receptor inhibitors. Similar compounds include:

These compounds differ in their target receptors and specific applications, highlighting the uniqueness of this compound in targeting CCR8 and its potential therapeutic applications.

Properties

CAS No.

850330-18-6

Molecular Formula

C27H32N4O4S

Molecular Weight

508.63

IUPAC Name

N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide

InChI

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1

InChI Key

FABRBEGQMXBELT-SELNLUPBSA-N

SMILES

O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML604086;  ML-604086;  ML 604086; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ML604086 interact with CCR8 and what are the downstream effects of this interaction?

A: this compound binds to CCR8, a receptor found on T cells, particularly those associated with Th2 immune responses. [] By binding to CCR8, this compound blocks the binding of its natural ligand, CCL1 (also known as chemokine (C-C motif) ligand 1). This inhibition disrupts the signaling pathway usually activated by CCL1 binding to CCR8. In the context of asthma, this pathway is thought to be involved in the recruitment of inflammatory cells to the lungs. []

Q2: What was the outcome of testing this compound in a primate model of asthma?

A: The research aimed to evaluate the efficacy of this compound in a primate model of asthma using cynomolgus monkeys. Despite achieving significant inhibition of CCL1 binding to CCR8 on circulating T cells (>98%), this compound did not demonstrate a significant effect on several key indicators of allergic airway inflammation. [] This included allergen-induced BAL eosinophilia, the production of Th2 cytokines (IL-4, IL-5, IL-13), mucus levels in bronchoalveolar lavage (BAL), and changes in airway resistance and compliance in response to allergen challenge and methacholine. []

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